rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans
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Overview
Description
Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans is a chiral compound with two iodomethyl groups attached to a 1,4-dioxane ring
Preparation Methods
The synthesis of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a dioxane derivative using iodine and a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans involves its interaction with molecular targets through its iodomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans can be compared with other similar compounds, such as:
Rac-(2R,3R)-2,3-bis(bromomethyl)-1,4-dioxane: Similar structure but with bromine atoms instead of iodine.
Rac-(2R,3R)-2,3-bis(chloromethyl)-1,4-dioxane: Similar structure but with chlorine atoms instead of iodine.
Rac-(2R,3R)-2,3-bis(methyl)-1,4-dioxane: Similar structure but with methyl groups instead of halogens.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "1,4-dioxane", "Iodomethane", "Sodium hydride", "Bromine", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol" ], "Reaction": [ "1. The first step involves the conversion of 1,4-dioxane to 2,3-dihydroxy-1,4-dioxane using sodium borohydride and acetic acid.", "2. The resulting diol is then treated with iodomethane and sodium hydride to form the corresponding methyl ether.", "3. The methyl ether is then reacted with bromine to form the corresponding bromomethyl ether.", "4. The bromomethyl ether is then treated with sodium bicarbonate and methanol to form the corresponding methoxy compound.", "5. The final step involves the conversion of the methoxy compound to the target compound, rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans, using hydrochloric acid and diethyl ether." ] } | |
CAS No. |
7147-10-6 |
Molecular Formula |
C6H10I2O2 |
Molecular Weight |
367.95 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-3-5-6(4-8)10-2-1-9-5/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
VPRQQKITYSDVEH-WDSKDSINSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H](O1)CI)CI |
Canonical SMILES |
C1COC(C(O1)CI)CI |
Purity |
95 |
Origin of Product |
United States |
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